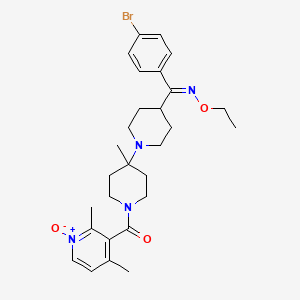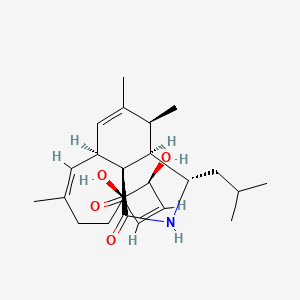
1H-Cycloundec(d)isoindole-1,15(2H)-dione, 3,3a,4,6a,9,10,11,12-octahydro-11,12-dihydroxy-4,5,8-trimethyl-3-(2-methylpropyl)-, (3S,3aR,4S,6aS,7E,11R,12S,13E,15aS)-
Vue d'ensemble
Description
Aspochalasin D is a co-metabolite originally isolated from A. microcysticus with aspochalasins A, B, and C, that was initially thought to be inactive. It has antibacterial activity against Gram-positive and Gram-negative bacteria at a concentration of 1 mg/ml. Aspochalasin D is more cytotoxic, via apoptosis, to Ba/F3-V12 cells in an IL-3-free medium than in an IL-3-containing medium (IC50s = 0.49 and 1.9 µg/ml, respectively).
Applications De Recherche Scientifique
Anti-Cancer Activity
Aspochalasin D has been found to exhibit anti-cancer properties . This makes it a potential candidate for further research in the field of oncology.
Anti-Bacterial Properties
Another significant application of Aspochalasin D is its anti-bacterial activity . This suggests that it could be used in the development of new antibiotics or other anti-bacterial treatments.
Anti-Fouling Bioactivity
Aspochalasin D also exhibits anti-fouling bioactivity . This means it could be used to prevent the accumulation of microorganisms, plants, algae, and animals on wetted surfaces, a common issue in marine environments.
Inhibition of Serotonin Release
Research has shown that Aspochalasin D can inhibit serotonin release . This suggests potential applications in the treatment of conditions related to serotonin levels, such as depression and anxiety disorders.
Production Enhancement through Genetic Engineering
The production of Aspochalasin D has been enhanced through genetic engineering of Aspergillus flavipes . The deletion of the shunt gene aspoA and overexpression of the pathway-specific regulator aspoG significantly improved the AD production . This opens up possibilities for large-scale production of Aspochalasin D for various applications.
Potential Applications in Agriculture and Pharmaceutical
Given its unique bioactivities, Aspochalasin D has important potential application prospects in agriculture and pharmaceutical . Further research and development could lead to new uses in these fields.
Mécanisme D'action
Target of Action
Aspochalasin D is a member of the cytochalasans, a large class of fungal secondary metabolites It’s known that cytochalasans, in general, have the biological activity of binding to actin , which could affect a series of cellular processes including cytokinesis, cell motility, endocytosis, and exocytosis .
Mode of Action
While the precise mechanisms of action of aspochalasin D are still under investigation, it appears to elicit cytostatic and cytotoxic effects similarly as its parental group . These effects are likely due to its interaction with actin, as mentioned above.
Biochemical Pathways
The biosynthesis of aspochalasin D mainly goes through three reaction steps . It involves a hybrid polyketide synthase–non-ribosomal peptide synthetase (PKS–NRPS) biosynthesis pathway with certain amino acids . The deletion of the shunt gene aspoA and overexpression of the pathway-specific regulator aspoG significantly improve the aspochalasin D production .
Pharmacokinetics
It’s known that the production of aspochalasin d can be improved by optimizing culture conditions . This suggests that the bioavailability of aspochalasin D could potentially be enhanced through similar optimization techniques.
Result of Action
Aspochalasin D has been found to exhibit a range of biological activities, including anti-fouling, anti-cancer, anti-bacterial, and inhibiting serotonin release . These effects are likely the result of aspochalasin D’s interaction with its targets and its influence on various biochemical pathways.
Action Environment
The action of aspochalasin D can be influenced by environmental factors. For instance, the production of aspochalasin D was found to be improved by optimizing culture conditions . This suggests that the action, efficacy, and stability of aspochalasin D could potentially be influenced by the conditions in which it is produced or administered.
Propriétés
IUPAC Name |
(1S,3Z,5S,6R,9Z,11S,14S,15R,16S)-5,6-dihydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-3,9,12-triene-2,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO4/c1-13(2)10-18-22-16(5)15(4)12-17-11-14(3)6-7-19(26)20(27)8-9-21(28)24(17,22)23(29)25-18/h8-9,11-13,16-20,22,26-27H,6-7,10H2,1-5H3,(H,25,29)/b9-8-,14-11-/t16-,17+,18+,19-,20+,22+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIKKGSNXSCKCP-IJDGJKBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(NC(=O)C23C(C=C(CCC(C(C=CC3=O)O)O)C)C=C1C)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2[C@@H](NC(=O)[C@@]23[C@@H](/C=C(\CC[C@H]([C@H](/C=C\C3=O)O)O)/C)C=C1C)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017699 | |
| Record name | Aspochalasin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71968-02-0 | |
| Record name | Aspochalasin D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071968020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aspochalasin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



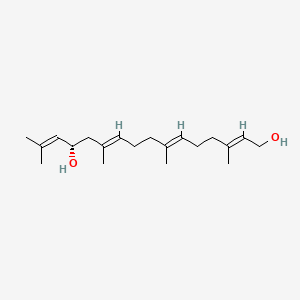
![(2S,4R)-2-[(Z)-5-carboxy-1-pentenyl]-4-(4-chlorophenylsulfonylamino)-1-(3-pyridylmethyl)pyrrolidine hydrochloride](/img/structure/B1237237.png)
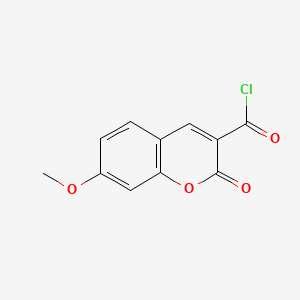
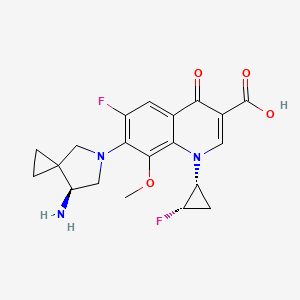
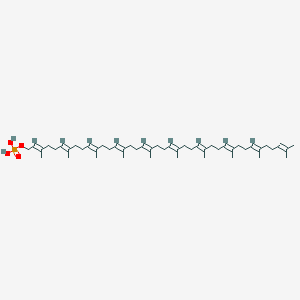

![(3S,8R,10R,12R,13R)-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B1237248.png)
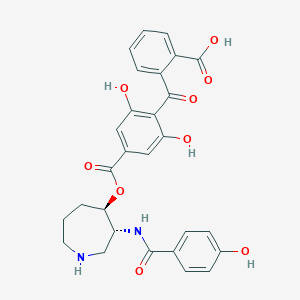
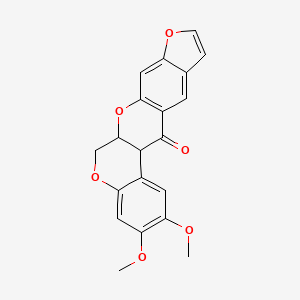
![8-Bicyclo[2.2.1]hept-2-yl-2-{4-[4-(3-hydroxypropyl)piperidin-1-yl]phenylamino}-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B1237252.png)
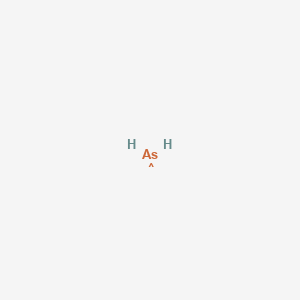
![[CrAcac2]](/img/structure/B1237254.png)
![14-Hydroxy-3-isopropyl-6,14-dimethyl-15-oxa-bicyclo[8.4.2]hexadeca-2,6,10-trien-16-one](/img/structure/B1237256.png)
